3-Ethoxy-androsta-3,5-dien-17-one is a synthetic steroid compound. It serves as a crucial intermediate in the synthesis of various steroid derivatives, including mibolerone, a potent androgen. [] Its structural features, specifically the 3-ethoxy group and the 3,5-diene system, are important for its reactivity and its utility in synthetic transformations. Research applications primarily focus on its role in organic synthesis and steroid chemistry.
This compound is synthesized from 4-androstene-3,17-dione, which serves as a precursor in various steroid synthesis processes. It is categorized under the broader family of steroids, specifically as a testosterone derivative, and is considered an impurity in testosterone formulations . Its chemical structure allows it to participate in biological pathways similar to those of natural androgens.
The synthesis of 3-Ethoxy-androsta-3,5-dien-17-one typically involves the esterification of the C3 hydroxyl group of 4-androstene-3,17-dione using toluene-p-sulfonic acid and acetic anhydride as reagents. This reaction forms the ethoxy derivative by introducing the ethoxy group at the C3 position .
Key Parameters:
While detailed industrial production methods are not extensively documented, standard organic synthesis techniques such as esterification and purification processes are employed. High-performance liquid chromatography is often used for purification and analysis of the synthesized product .
The molecular structure of 3-Ethoxy-androsta-3,5-dien-17-one features a steroid backbone characterized by four fused rings typical of steroids. The specific stereochemistry at various carbon centers (C8, C9, C10, C13, and C14) has been confirmed through crystal structure analysis.
Structural Highlights:
CCOC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@@]4(C)CC[C@@H]3[C@@]2(C)CC1
InChI=1S/C21H30O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-18H,4,6-12H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1
This structure indicates that the compound has multiple chiral centers contributing to its three-dimensional conformation.
3-Ethoxy-androsta-3,5-dien-17-one can undergo several types of chemical reactions:
Common Reagents:
The outcome of these reactions depends on the specific reagents and conditions employed. For instance, oxidation with m-chloroperbenzoic acid can yield derivatives like 6β-hydroxyandrost-4-ene-3,17-dione.
Due to its structural similarity to androgens, 3-Ethoxy-androsta-3,5-dien-17-one is hypothesized to interact with androgen receptors in biological systems.
Upon binding to androgen receptors, this compound may modulate their activity, influencing various biochemical pathways regulated by these receptors. This interaction could potentially affect gene transcription related to androgen signaling pathways .
The compound's ability to influence androgen receptor activity suggests it may play a role in regulating physiological processes associated with male characteristics and reproductive functions.
The systematic IUPAC name for this compound is (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one, reflecting its fused tetracyclic steroid backbone and functional groups [2] [6] [10]. The name specifies:
Table 1: Nomenclature Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |
CAS Registry Number | 972-46-3 |
Synonyms | Androstenedione Ethylenolether; Testosterone EP Impurity B; 3-Ethoxy-3,5-androstadien-17-one |
Molecular Formula | C₂₁H₃₀O₂ |
Canonical SMILES | CCOC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C |
Isomeric considerations arise from the unsaturation pattern (Δ³,⁵ vs. Δ⁴) and ether linkage. The 3-ethoxy group replaces the typical C3-ketone of androstenedione, creating an enol ether that shifts conjugation to the 3,5-diene system [7]. This modification eliminates keto-enol tautomerism seen in unmodified steroids, locking the molecule in a planar conjugated diene conformation in ring A.
The molecule possesses five defined stereocenters at positions C8, C9, C10, C13, and C14, all with fixed (R) or (S) configurations as confirmed by X-ray crystallography and NMR studies [2] [4] [6]. These chiral centers dictate the overall three-dimensional shape:
Table 2: Chiral Center Configurations
Carbon Atom | Steroid Ring Position | Configuration | Functional Role |
---|---|---|---|
C8 | A/B Ring Junction | R | Determines A/B ring trans fusion |
C9 | B Ring | S | Fixes B ring chair conformation |
C10 | B/C Ring Junction | R | Bears angular methyl group (C19) |
C13 | C/D Ring Junction | S | Bears angular methyl group (C18) |
C14 | D Ring | S | Positions C17 ketone for receptor interactions |
The 17-ketone adopts an α,β-unsaturated configuration due to conjugation with the Δ¹⁴ double bond, enhancing its electrophilicity [6] [8]. Crystallographic data confirms the equatorial orientation of the C3-ethoxy group, minimizing steric interactions with the C19 methyl group [7]. This specific stereochemical array is critical for molecular recognition by steroid-processing enzymes and receptors.
Functionally, 3-ethoxy-androsta-3,5-dien-17-one serves as a versatile synthetic intermediate in steroid chemistry due to its strategically placed reactive sites [6] [10]:
Reactive Sites for Chemical Transformations:
Key Synthetic Applications:
Synthesis Analysis:
The compound is typically prepared via acid-catalyzed enol etherification of androstenedione:
Androst-4-ene-3,17-dione + CH₃CH₂OH → 3-Ethoxyandrosta-3,5-dien-17-one
Key reaction parameters [7]:
This synthesis exploits the acid lability of the C3 enol ether, which protects the Δ⁴-3-keto system during subsequent reactions at other sites (e.g., C17 reduction or C1 hydrogenation). Industrial purification employs reversed-phase HPLC with UV detection at 254 nm, leveraging the diene’s strong chromophore [6].
Table 3: Key Steroid Derivatives Synthesized from 3-Ethoxy-androsta-3,5-dien-17-one
Derivative | Synthetic Modification | Biological Significance |
---|---|---|
Mibolerone | C7α alkylation, C17β-hydroxylation | Potent veterinary androgen |
19-Norsteroids | C19 demethylation via aromatization | Progestin/estrogen precursors |
17β-Hydroxy derivatives | Stereoselective ketone reduction | Anabolic steroid development |
6β-Hydroxy compounds | m-CPBA epoxidation followed by hydrolysis | Cytochrome P450 probe substrates |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9